tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a tert-butyl carboxylate group and a 3-phenyl-1H-pyrazol-5-yl moiety. The tert-butyl group enhances solubility in organic solvents, while the pyrazole ring contributes to planar rigidity, influencing molecular packing in crystalline forms .
Properties
IUPAC Name |
tert-butyl 4-(5-phenyl-1H-pyrazol-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-11-9-21(10-12-22)16-13-15(19-20-16)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCLVKFBOAFZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Pyrazole Formation
The 1,3-dipolar cycloaddition of phenylhydrazine with diketones often yields regioisomers. Using methanesulfonic acid as a catalyst directs selectivity toward the 3-phenyl-1H-pyrazol-5-yl isomer, achieving >95% regiopurity.
Purification of Hydrophobic Intermediates
The Boc-protected intermediate exhibits low solubility in aqueous media. Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, though switching to recrystallization from isopropyl alcohol reduces costs.
Degradation Under Acidic Conditions
The Boc group is susceptible to premature cleavage in strong acids. Optimizing TFA concentration (10–15% v/v) and reaction time (2–4 hours) minimizes degradation while ensuring complete deprotection.
Industrial-Scale Considerations
For large-scale production, the one-pot method is preferred due to its streamlined workflow. Key modifications include:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl ring and pyrazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Neuropharmacology
Tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that compounds with similar structures can act as effective antidepressants or anxiolytics.
Case Study :
A study published in Journal of Medicinal Chemistry investigated derivatives of piperazine compounds. The findings suggested that modifications at the piperazine ring could enhance selective serotonin reuptake inhibition, which is critical for antidepressant activity .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. This compound was tested against various cancer cell lines, demonstrating cytotoxic effects.
Data Table :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Inhibition of cell proliferation |
| A549 | 25 | Cell cycle arrest at G2/M phase |
The results indicate that the compound could be a lead for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, suggesting its potential as an anti-inflammatory agent.
Study Findings :
In a controlled experiment, this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures by approximately 40% compared to untreated controls, indicating significant anti-inflammatory activity .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available piperazine derivatives and phenylpyrazoles. Various synthetic routes have been documented to optimize yield and purity.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) . The compound’s binding affinity to these targets is often studied using molecular docking and in vitro assays.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Pyrazole Ring
tert-Butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
- Structural Difference : A methyl group replaces the phenyl group at the pyrazole 3-position.
- However, the absence of a phenyl ring may diminish π-π stacking interactions, affecting crystallinity or target binding affinity .
tert-Butyl 4-{1-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate
- Structural Difference : Incorporates a chlorophenyl group on the pyrazole and an additional piperazine-carbonyl substituent.
- Impact: The chlorine atoms enhance electrophilicity and may improve metabolic stability.
Modifications on the Piperazine Core
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate
- Structural Difference : Replaces the pyrazole ring with a 2-methylbenzyl group.
- Impact : Increased lipophilicity due to the benzyl group may enhance blood-brain barrier penetration. However, the absence of the pyrazole reduces hydrogen-bonding capacity, limiting use in polar environments .
tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate
- Structural Difference : Substitutes pyrazole with a fluoropyridine-thiazole system.
- This compound is utilized in kinase inhibitor synthesis due to its electron-deficient aromatic system .
Stability and Reactivity Comparisons
Biological Activity
tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H26N4O2
- Molecular Weight : 342.44 g/mol
The structural formula indicates the presence of a piperazine ring, a pyrazole moiety, and a tert-butyl group, which are significant for its biological activity.
Research indicates that compounds similar to tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine derivatives exhibit various mechanisms of action, including:
- Antiparasitic Activity :
- Antidepressant Effects :
- Antitumor Activity :
Case Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of several pyrazole derivatives against Plasmodium falciparum. The compound exhibited an EC50 value of 0.064 μM, indicating strong antiparasitic activity compared to other tested compounds .
| Compound | EC50 (μM) | Mechanism |
|---|---|---|
| tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine | 0.064 | PfATP4 inhibition |
| Control Compound A | 0.115 | Non-specific |
Case Study 2: Antidepressant Potential
In another study focusing on serotonin receptor interactions, a derivative similar to tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine was shown to increase serotonin levels in neural tissues, suggesting potential for treating depression .
| Parameter | Value |
|---|---|
| Serotonin Level Increase (%) | 35% |
| Receptor Binding Affinity (Ki) | 50 nM |
Q & A
Q. Key Data :
| Step | Yield (%) | Conditions | Key Reagents |
|---|---|---|---|
| Boc Protection | 80–88% | 110°C, 12 h | K₂CO₃, 1,4-dioxane |
| Suzuki Coupling | 43–80% | 100°C, 16 h | Pd(dppf)Cl₂, Na₂CO₃ |
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the pyrazole ring and piperazine substitution patterns. For example, pyrazole protons appear as singlets at δ 6.2–6.8 ppm .
- X-Ray Diffraction : Resolve chair conformations of the piperazine ring and torsional angles between aromatic systems. Monoclinic crystal systems (e.g., P2₁/n) with unit cell parameters (e.g., a = 6.1925 Å, β = 93.5°) are common .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 348.1 [M+H]) and fragmentation patterns using ESI-MS .
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| Z | 4 |
| R-factor | 0.050 |
Advanced Research Questions
How can cross-coupling reactions be optimized to improve yields of piperazine-pyrazole derivatives?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for stability in aerobic conditions. Pd(dppf)Cl₂ reduces side reactions in toluene/water systems .
- Solvent Effects : Compare DMF (polar aprotic) vs. 1,4-dioxane (ether). DMF increases reaction rates but may promote decomposition above 100°C.
- Additives : Include tetrabutylammonium bromide (TBAB) to enhance solubility of boronic esters in biphasic systems.
Q. Case Study :
- Without TBAB : 43% yield.
- With TBAB (10 mol%) : 68% yield .
How can conflicting crystallographic data on hydrogen bonding patterns be resolved?
Discrepancies in reported hydrogen bonds (e.g., O–H⋯N vs. N–H⋯O) arise from solvent inclusion or protonation states. Mitigation strategies:
Neutron Diffraction : Resolve H-atom positions unambiguously (vs. X-ray) .
DFT Calculations : Compare experimental bond lengths (e.g., N–H = 0.86 Å) with computed values at the B3LYP/6-311+G(d,p) level .
Variable-Temperature XRD : Assess thermal motion effects on apparent bond distances.
Example : A reported intramolecular O–H⋯N bond (2.85 Å) in one study vs. absence in another may reflect pH-dependent protonation.
What computational methods predict the compound’s reactivity in nucleophilic substitution?
Reaction Path Search : Use quantum-chemical methods (e.g., Gaussian 16) to model transition states for Boc deprotection. IRC (Intrinsic Reaction Coordinate) analysis identifies intermediates .
Fukui Indices : Calculate (nucleophilic attack) and (electrophilic attack) at the piperazine N atoms. Higher values (>0.1) correlate with SN² susceptibility .
Solvent Modeling : Apply COSMO-RS to simulate solvation effects in DCM vs. THF. THF stabilizes charged intermediates better (ΔG = -5.2 kcal/mol) .
How can structural contradictions in SAR studies be addressed?
When bioactivity data conflict with predicted structure-activity relationships (SAR):
Conformational Analysis : Use molecular dynamics (MD) to compare piperazine chair (ΔG = 0 kcal/mol) vs. boat (ΔG = +3.2 kcal/mol) conformers. Chair conformers dominate but may shift in protein binding pockets .
Metabolite Screening : Test if oxidation at the tert-butyl group (e.g., to carboxylic acid) alters activity. LC-MS/MS can detect metabolites in vitro .
Co-crystallization : Resolve target-bound structures (e.g., kinase inhibitors) to identify unanticipated binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
